3-(2-Chloro-1H-imidazol-5-yl)piperidine
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Overview
Description
3-(2-Chloro-1H-imidazol-5-yl)piperidine is a compound that features both an imidazole and a piperidine ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom. The presence of these rings makes the compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and amination, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
3-(2-Chloro-1H-imidazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Similar in structure but with different substituents and biological activities.
5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone: Contains a piperidine ring but differs in the imidazole substitution pattern.
Uniqueness
3-(2-Chloro-1H-imidazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of imidazole and piperidine rings makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(2-chloro-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12ClN3/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
GGUOMPQPQNFZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(N2)Cl |
Origin of Product |
United States |
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